molecular formula C10H13ClFN B11898937 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Cat. No.: B11898937
M. Wt: 201.67 g/mol
InChI Key: JPYORNCKNXWETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride: is a chemical compound with the molecular formula C10H13ClFN. It is a fluorinated derivative of tetrahydronaphthalen-2-amine and is often used in scientific research due to its unique properties. The compound is typically available as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves several steps. One common method includes the fluorination of 1,2,3,4-tetrahydronaphthalen-2-amine. The fluorination reaction can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is used as a building block in organic synthesis.

Biology: In biological research, the compound is used to study the effects of fluorinated amines on biological systems. It can serve as a model compound to investigate the interactions of fluorinated molecules with enzymes and receptors .

Medicine: Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

Comparison with Similar Compounds

Comparison: Compared to its non-fluorinated counterpart, 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride exhibits enhanced chemical stability and unique reactivity due to the presence of the fluorine atom. The fluorinated derivatives also show improved binding affinity and specificity in biological systems, making them valuable in drug design and other applications .

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride

InChI

InChI=1S/C10H12FN.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1,3,5,10H,2,4,6,12H2;1H

InChI Key

JPYORNCKNXWETH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)C=C(C=C2)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.